L-PROLINE (1-13C)
Description
Theoretical Foundations of Isotopic Tracing with Carbon-13
The fundamental principle of isotopic tracing lies in the ability to distinguish between molecules containing isotopes of different masses. Carbon, a fundamental element of life, naturally exists predominantly as the stable isotope Carbon-12 (¹²C), with Carbon-13 (¹³C) accounting for approximately 1.1% of all carbon atoms. tum.de ¹³C possesses an additional neutron compared to ¹²C, resulting in a greater mass but nearly identical chemical properties. humankinetics.com This subtle physical difference allows analytical instruments to differentiate between the naturally abundant (unlabeled) molecules and the intentionally introduced ¹³C-labeled (tracer) molecules. humankinetics.com
When a ¹³C-labeled substrate, such as L-PROLINE (1-¹³C), is introduced into a biological system, it is metabolized alongside its unlabeled counterpart. As it moves through various biochemical reactions, the ¹³C atom is incorporated into downstream metabolites. By analyzing the distribution and abundance of ¹³C in these subsequent molecules, a process known as isotopomer analysis, researchers can elucidate the flow of carbon atoms through the metabolic network. mdpi.comrsc.org
The primary analytical techniques for detecting ¹³C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.comrsc.org
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z). A molecule incorporating a ¹³C atom will have a mass that is one unit higher than the same molecule with only ¹²C atoms. MS can thus quantify the extent of ¹³C enrichment in a population of metabolites. doi.org
NMR Spectroscopy: NMR provides positional information, allowing researchers to identify which specific atom within a molecule is the ¹³C isotope. doi.orgrsc.org This is particularly valuable for distinguishing between different metabolic pathways that may produce the same metabolite but with different arrangements of carbon atoms.
This ability to trace atomic transitions forms the basis of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell at a steady state. nih.govresearchgate.netnih.gov By feeding cells a ¹³C-labeled substrate and measuring the isotopic labeling patterns in key metabolites (often protein-bound amino acids), researchers can computationally model and resolve the fluxes throughout the central carbon metabolism. nih.govnih.govresearchgate.net
Significance of L-PROLINE (1-13C) as a Research Tool in Modern Biochemistry
L-Proline is a proteinogenic amino acid with a unique cyclic structure that plays crucial roles in protein synthesis, collagen structure, and cellular metabolism. researchgate.netsigmaaldrich.com Its catabolism connects directly to the tricarboxylic acid (TCA) cycle, a central hub of energy metabolism. Proline is oxidized in the mitochondria to glutamate (B1630785), which can then be converted to the TCA cycle intermediate α-ketoglutarate. basicmedicalkey.comresearchgate.net This metabolic link makes proline an important substrate and signaling molecule in various physiological contexts.
L-PROLINE (1-¹³C), which is specifically labeled at the carboxyl carbon (C1), is a highly valuable research tool for several reasons:
Tracing Catabolic Flux: The C1 label allows for precise tracking of proline's entry into the TCA cycle. The loss or retention of this label in downstream metabolites provides clear evidence of specific enzymatic reactions.
Pathway Elucidation: It helps in confirming and discovering metabolic pathways involving proline. For instance, studies have used ¹³C-labeled proline to investigate its metabolism in different cell types and organisms, revealing its importance as a nutrient. nih.gov
Metabolic Flexibility Studies: By tracing the fate of proline's carbon backbone, researchers can understand how cells adapt their metabolism in response to different conditions, such as nutrient availability or disease states. mdpi.com
Recent research has highlighted the utility of ¹³C-labeled proline in various contexts. For example, a study on retinal pigment epithelial (RPE) cells used [¹³C]proline to demonstrate that proline is a major nutrient for the RPE, showing high levels of label incorporation into TCA cycle intermediates in these cells compared to the retina. nih.gov Another study investigating the metabolism of the bacterium Clostridium difficile used L-[U-¹³C]proline (uniformly labeled proline) to trace its fermentation into 5-aminovalerate, a key metabolic process for the organism's energy production. biorxiv.org
| Research Area | Organism/Cell Type | Key Finding | Labeled Compound Used | Reference |
|---|---|---|---|---|
| Retinal Metabolism | Human Retinal Pigment Epithelial (RPE) cells | Demonstrated that proline is a major metabolic fuel for RPE cells, with significant label incorporation into TCA cycle intermediates. | [¹³C]proline | nih.gov |
| Bacterial Fermentation | Clostridium difficile | Traced the fermentation of proline to 5-aminovalerate, a crucial step in the pathogen's energy metabolism. | L-[U-¹³C]proline | biorxiv.org |
| Neutrophil Metabolism | HL-60 cells (neutrophil model) | Used ¹³C-metabolic flux analysis to quantify metabolic shifts during cell differentiation and immune stimulation, with proline being one of the amino acids analyzed. | ¹³C-labeled glucose and amino acids | nih.gov |
| Amino Acid Essentiality | Laying hen | Showed that proline accretion in egg proteins was derived entirely from the diet, indicating its essentiality under the study conditions. | Uniformly ¹³C-labeled algal protein | pnas.org |
Historical Development and Key Paradigms of 13C-Labeled Amino Acid Utilization in Systems Biology
The use of isotopes as tracers in biological research dates back to the 1930s. numberanalytics.com Early studies often relied on radioactive isotopes, such as ¹⁴C. While groundbreaking, the use of radioisotopes presented safety concerns and limitations. The shift towards using stable, non-radioactive isotopes like ¹³C marked a significant paradigm change, broadening the scope and safety of tracer-based metabolic studies. humankinetics.com
The advent of high-throughput 'omics' technologies, particularly metabolomics, combined with stable isotope labeling, has brought about a new era in systems biology. tandfonline.comnih.gov This combination allows for a system-wide analysis of metabolic networks, moving beyond the study of isolated pathways. bioanalysis-zone.com The development of sophisticated analytical instruments, such as high-resolution mass spectrometers and powerful NMR machines, has been critical to this progress, enabling the detection and quantification of labeled metabolites with unprecedented sensitivity and precision. numberanalytics.comdoi.org
The utilization of ¹³C-labeled amino acids has been central to these advancements. Amino acids are the building blocks of proteins and are synthesized from key precursor metabolites in the central carbon metabolism. nih.govresearchgate.net By measuring the ¹³C labeling patterns in proteinogenic amino acids after feeding a ¹³C-labeled substrate like glucose, researchers can infer the labeling state of eight crucial precursor metabolites, providing a comprehensive view of the entire central metabolism. nih.govresearchgate.net This approach, often part of ¹³C-MFA, has become a cornerstone of metabolic engineering and systems biology for quantifying cellular physiology. researchgate.netnih.gov The continuous improvement of computational software and modeling techniques further enhances the ability to interpret complex labeling data, paving the way for a more complete understanding of cellular metabolism in health and disease. bioanalysis-zone.com
Properties
Molecular Weight |
116.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Rigorous Characterization of L Proline 1 13c
Strategies for Regiospecific Carbon-13 Enrichment at the Carboxyl Position
The primary challenge in synthesizing L-PROLINE (1-13C) lies in the regiospecific introduction of the carbon-13 isotope exclusively at the C1 (carboxyl) position. Several strategies have been developed to achieve this with high fidelity, primarily revolving around the use of starting materials already enriched with ¹³C at the desired position.
One of the most effective approaches involves the use of ¹³C-labeled one-carbon (C1) synthons. nsf.gov Reagents such as potassium [¹³C]cyanide (K¹³CN) or [¹³C]carbon dioxide (¹³CO₂) are common starting points. nsf.govchemrxiv.org These synthons can then be incorporated into a larger molecular framework through carefully designed reaction sequences that build the proline ring structure around the labeled carbon. For instance, the Strecker amino acid synthesis can be adapted to use [¹¹C]cyanide to produce radiolabeled amino acids, a principle that can be extended to stable isotopes like ¹³C. researchgate.netacs.org Another powerful method involves catalytic decarboxylation-carboxylation exchange reactions, where a precursor molecule can be decarboxylated and then re-carboxylated using ¹³CO₂, directly installing the label at the carboxylic acid position under mild conditions. chemrxiv.org
Chemical and Enzymatic Synthesis Routes for L-PROLINE (1-13C) Production
Both chemical and enzymatic methods are employed for the production of L-PROLINE (1-13C), each offering distinct advantages in terms of scalability, stereochemical control, and efficiency.
Chemical Synthesis:
Chemical synthesis provides a high degree of control over the introduction of the isotopic label. A notable example is the enantioselective synthesis of Fmoc-[1,3-¹³C₂]-L-proline, which can be adapted for the specific synthesis of L-PROLINE (1-13C). ox.ac.uk This method utilizes a chiral glycinate (B8599266) equivalent, such as a Williams' oxazinone, and a ¹³C-labeled electrophile.
A plausible synthetic scheme for L-PROLINE (1-13C) can start from a ¹³C-labeled cyanide. For instance, reaction of a suitable precursor with potassium [¹³C]cyanide can introduce the labeled carbon, which is then transformed into the carboxylic acid group of proline. ox.ac.uk The key is to construct the pyrrolidine (B122466) ring while preserving the stereochemistry at the α-carbon. Oppolzer's method, which employs a sultam as a chiral auxiliary, has been successfully used for the synthesis of backbone-labeled proline and can be adapted for specific carboxyl labeling. nih.gov
Enzymatic Synthesis:
Enzymatic routes offer the potential for high stereospecificity and can be performed under mild, environmentally benign conditions. One promising avenue involves the use of carboxylases or decarboxylases that can operate reversibly. For example, pyrrole-2-carboxylate decarboxylase has been shown to catalyze both the carboxylation of pyrrole (B145914) to pyrrole-2-carboxylate and the reverse decarboxylation reaction. wikipedia.org This enzymatic machinery could potentially be harnessed to incorporate ¹³CO₂ into a suitable proline precursor, such as pyrroline-2-carboxylate, to yield L-PROLINE (1-13C). While this specific application to L-proline is an area of active research, the principle has been demonstrated with other enzymes that exhibit a "sleeping carboxylase function," which can be awakened and engineered for targeted carboxylation reactions. nih.govresearchgate.netresearchgate.net
Advanced Spectroscopic and Chromatographic Methods for Isotopic Purity and Positional Verification
Following synthesis, rigorous characterization is imperative to confirm the successful incorporation of the ¹³C label at the C1 position and to determine the isotopic purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary analytical tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Distribution and Connectivity Assessment
NMR spectroscopy is a powerful, non-destructive technique for determining the precise location of the isotopic label.
¹³C NMR Spectroscopy: The most direct method for confirming the position of the label is ¹³C NMR. In L-PROLINE (1-13C), the signal corresponding to the C1 carboxyl carbon will be significantly enhanced due to the high isotopic enrichment (typically >99%). The chemical shift of the carboxyl carbon in proline is distinct from the other carbon atoms in the molecule, typically appearing in the range of 174-180 ppm. nih.govmdpi.comchemicalbook.comresearchgate.net The presence of a single, highly intense peak in this region, with other carbon signals showing natural abundance ¹³C levels, provides strong evidence for regiospecific labeling.
| Atom | Typical ¹³C Chemical Shift (ppm) in unlabeled L-Proline thieme-connect.de | Expected Observation in L-PROLINE (1-13C) |
| C1 (COOH) | ~177.5 | Highly intense signal |
| C2 (α-CH) | ~63.9 | Signal at natural abundance |
| C3 (β-CH₂) | ~31.7 | Signal at natural abundance |
| C4 (γ-CH₂) | ~26.5 | Signal at natural abundance |
| C5 (δ-CH₂) | ~48.8 | Signal at natural abundance |
¹H NMR Spectroscopy: While ¹H NMR does not directly observe the ¹³C nucleus, it provides valuable information through ¹H-¹³C coupling. The proton attached to the α-carbon (C2) will exhibit coupling to the adjacent ¹³C-labeled carboxyl carbon (a ²J-coupling). This results in a characteristic splitting of the α-proton signal into a doublet, providing further confirmation of the label's position. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Labeling Localization
HRMS is an indispensable tool for determining the isotopic purity and confirming the mass of the labeled compound with high accuracy. nih.gov
Isotopic Purity Assessment: By analyzing the mass-to-charge ratio (m/z) of the molecular ion, HRMS can precisely determine the mass of L-PROLINE (1-13C). The expected molecular weight will be one mass unit higher than that of unlabeled L-proline. The relative intensities of the M+1 peak (from L-PROLINE (1-13C)) and the M peak (from any residual unlabeled L-proline) allow for the calculation of the isotopic enrichment. Modern mass spectrometers can achieve mass accuracy in the low ppm range, enabling unambiguous confirmation of the elemental composition. nih.govresearchgate.netmdpi.com
Labeling Localization through Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides further evidence for the location of the label. The fragmentation pattern of L-PROLINE (1-13C) will differ from its unlabeled counterpart. Specifically, fragments containing the carboxyl group will exhibit a one-mass-unit shift. For example, a common fragmentation pathway for proline involves the loss of the carboxyl group as COOH. In L-PROLINE (1-13C), this would result in the loss of a ¹³COOH fragment, leading to a fragment ion with the same mass as the corresponding fragment from unlabeled proline. Conversely, fragments that retain the carboxyl group will be shifted by +1 m/z. Analysis of these fragmentation patterns provides definitive confirmation of the label's position. researchgate.netnih.gov
| Compound | Molecular Formula | Exact Mass (monoisotopic) |
| L-Proline | C₅H₉NO₂ | 115.0633 |
| L-PROLINE (1-13C) | ¹³CC₄H₉NO₂ | 116.0667 |
Applications of L Proline 1 13c in Quantitative Metabolic Flux Analysis Mfa
Principles and Methodologies of ¹³C-Metabolic Flux Analysis Utilizing L-PROLINE (1-13C)
¹³C-MFA is considered a gold standard for quantifying the integrated responses of metabolic networks in living cells. creative-proteomics.comnih.gov The methodology is based on introducing a ¹³C-labeled substrate into a cell culture and allowing the cells to metabolize it until an isotopic steady state is reached. researchgate.net Analytical techniques, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are then used to measure the labeling patterns of intracellular metabolites. nih.gov These experimentally determined labeling patterns are compared against labeling patterns simulated by a computational model of the cell's metabolic network. By minimizing the difference between the measured and simulated data, the model can estimate the intracellular metabolic fluxes. nih.gov
Isotope tracing is the core principle of ¹³C-MFA. nih.gov When cells are supplied with a ¹³C-labeled substrate, the ¹³C atoms are incorporated into downstream metabolites through a series of enzymatic reactions. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), is highly sensitive to the relative activities of the metabolic pathways involved. creative-proteomics.comnih.gov Different metabolic routes will result in distinctly different labeling patterns in the products. creative-proteomics.comnih.gov
The general workflow of a ¹³C-MFA experiment involves several key steps:
Experimental Design: This includes selecting the appropriate ¹³C-labeled tracer(s) and designing the cell culture conditions to achieve a metabolic and isotopic steady state. creative-proteomics.com
Tracer Experiment: Cells are cultured in a medium containing the ¹³C-labeled substrate(s). creative-proteomics.com
Isotopic Labeling Measurement: Metabolites, often protein-bound amino acids which are stable and abundant, are extracted, and their ¹³C labeling patterns are measured using analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.govspringernature.com
Flux Estimation: A computational model is used to estimate the flux distribution that best explains the measured labeling patterns. creative-proteomics.com
Statistical Analysis: The goodness-of-fit is evaluated, and confidence intervals are calculated for the estimated fluxes. nih.gov
By using L-PROLINE (1-13C) as a tracer, researchers can specifically probe the metabolic fate of proline, including its roles in protein synthesis, its catabolism for energy, and its interactions with other metabolic pathways. nih.govresearchgate.net
In many cases, particularly in complex biological systems, using a single isotopic tracer is insufficient to resolve all fluxes of interest. researchgate.net Mammalian cells, for example, are often grown in complex media containing multiple carbon sources like glucose and various amino acids. nih.govresearchgate.net To accurately map metabolism in such systems, multiple isotopic tracers are used simultaneously. researchgate.net
L-PROLINE (1-13C) can be integrated into a defined mixture of isotopic tracers to provide a more comprehensive view of cellular metabolism. For instance, a common strategy is to use a mixture of ¹³C-labeled glucose (e.g., [1,2-¹³C]glucose or [U-¹³C]glucose) and one or more ¹³C-labeled amino acids. creative-proteomics.comnih.gov This approach allows for the simultaneous tracing of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle (from glucose), and amino acid metabolism (from the labeled amino acid).
This multi-tracer approach is essential for understanding how different nutrient sources are co-metabolized and how their metabolic pathways are interconnected. nih.govresearchgate.net The table below illustrates a hypothetical tracer mixture designed to probe both central carbon and amino acid metabolism.
| Component | Isotopic Label | Purpose |
| Glucose | 80% [1-¹³C]glucose | To trace the upper and lower parts of glycolysis and the pentose phosphate pathway. |
| Glucose | 20% [U-¹³C]glucose | To ensure high ¹³C abundance in various downstream metabolites. nih.gov |
| L-Glutamine | [U-¹³C5]glutamine | To trace glutaminolysis and its anaplerotic contribution to the TCA cycle. creative-proteomics.com |
| L-PROLINE | [1-¹³C]proline | To specifically quantify proline catabolism and its entry into the TCA cycle. |
Elucidation of Proline Biosynthesis Pathways through ¹³C-MFA
Proline is synthesized in most organisms from two main precursors: glutamate (B1630785) and ornithine. nih.gov ¹³C-MFA is a powerful tool for dissecting the relative contributions of these pathways and understanding their regulation. nih.gov
The biosynthesis of proline involves the conversion of precursors through a series of enzymatic steps, each involving specific carbon atom transitions. By supplying cells with ¹³C-labeled precursors, the flow of carbon into proline can be meticulously tracked. pnas.org
Glutamate Pathway: In this pathway, glutamate is converted to proline. This process occurs in the cytosol and chloroplasts and is catalyzed by the enzymes Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and Δ¹-pyrroline-5-carboxylate reductase (P5CR). nih.govacs.org If cells are fed [U-¹³C5]glutamate, the carbon backbone of the resulting proline will be fully labeled with ¹³C, confirming the activity of this pathway.
Ornithine Pathway: Alternatively, proline can be synthesized from ornithine via the action of ornithine-δ-aminotransferase (OAT), which converts ornithine to glutamic-γ-semialdehyde (GSA), the tautomer of P5C. nih.govnih.gov P5C is then reduced to proline.
By performing parallel labeling experiments with different ¹³C-labeled precursors (e.g., [¹³C]glutamate vs. [¹³C]ornithine) and analyzing the resulting mass isotopomer distributions in proline, the relative flux from each precursor can be quantified. The table below shows a simplified, hypothetical example of how labeling patterns can distinguish between these pathways.
| Tracer Fed to Cells | Precursor Pathway | Expected Major Mass Isotopomer in Proline | Interpretation |
| [U-¹³C5]Glutamate | Glutamate | M+5 | All five carbons in proline are derived from glutamate. |
| [U-¹³C5]Ornithine | Ornithine | M+5 | All five carbons in proline are derived from ornithine. |
| Unlabeled Glucose + [¹³C5]Glutamate | Glutamate | M+5 | Proline is primarily synthesized from exogenous glutamate. |
| [U-¹³C6]Glucose + Unlabeled Glutamate | Glutamate (via TCA cycle) | M+5 | Proline is synthesized de novo from glucose via α-ketoglutarate and glutamate. |
¹³C-MFA can identify metabolic bottlenecks by quantifying the flux through each reaction in a pathway. nih.gov A reaction with a significantly lower flux compared to others in the same pathway may represent a rate-limiting step. By comparing the flux maps of cells under different conditions (e.g., normal vs. stress conditions) or in different genetic backgrounds (e.g., wild-type vs. mutant), researchers can identify key regulatory points in proline biosynthesis.
For example, a study could use ¹³C-MFA to compare a wild-type cell line with one overexpressing P5CS. If the flux from glutamate to proline is significantly increased in the engineered cell line, it would confirm that the P5CS-catalyzed step is a key control point for proline production. nih.gov Similarly, experiments have shown that inhibiting key enzymes involved in proline synthesis, such as P5CS and PYCR1, leads to a significant reduction in the metabolic flux towards proline, confirming their regulatory importance. creative-proteomics.com
Investigations of Proline Catabolism and Interconnections with Central Carbon Metabolism
Proline is not only a building block for proteins but also an important source of energy. Its catabolism is tightly linked to central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. nih.gov
Proline catabolism occurs in the mitochondria and involves a two-step oxidation back to glutamate. researchgate.net
Proline dehydrogenase (PRODH) , also known as Put1, oxidizes proline to Δ¹-pyrroline-5-carboxylate (P5C). nih.gov
P5C dehydrogenase (P5CDH) , or Put2, converts P5C to glutamate. nih.gov
The resulting glutamate can then be converted to the TCA cycle intermediate α-ketoglutarate by glutamate dehydrogenase, directly linking the proline carbon backbone to central energy metabolism. nih.gov
Using L-PROLINE (1-13C) as a tracer allows for the precise quantification of this process. When cells metabolize L-PROLINE (1-13C), the ¹³C label on the carboxyl carbon is conserved through the catabolic reactions. It will first appear in the C1 position of glutamate and subsequently in the C1 position of α-ketoglutarate. By measuring the ¹³C enrichment in these TCA cycle intermediates, the flux from proline into central carbon metabolism can be determined. This provides quantitative insights into how cells utilize proline as a fuel source, a process particularly important in certain pathological states like cancer and for the virulence of some pathogens. acs.orgplos.org Furthermore, the "proline cycle," which involves the interconversion between proline and P5C, can act as a redox shuttle, connecting with the pentose phosphate pathway to regulate cellular redox balance (NADPH/NADP⁺). nih.govnih.gov Tracing the ¹³C from L-PROLINE (1-13C) can help quantify the activity of this cycle and its contribution to cellular redox homeostasis.
Tracing Proline-Derived Carbon into Tricarboxylic Acid (TCA) Cycle and Associated Pathways
The catabolism of proline serves as a direct link to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy metabolism. L-PROLINE (1-13C) is a precise tool for dissecting this connection. The metabolic route proceeds via two oxidative steps:
Proline Dehydrogenase (PRODH): L-proline is oxidized to Δ¹-Pyrroline-5-Carboxylate (P5C).
P5C Dehydrogenase (P5CDH): P5C is further oxidized to L-Glutamate.
This newly synthesized glutamate can then be deaminated or transaminated to yield α-ketoglutarate, a key intermediate of the TCA cycle.
When L-PROLINE (1-13C) is used as the tracer, the ¹³C label on the carboxyl group is conserved through these conversions, entering the TCA cycle as [1-¹³C]α-ketoglutarate. The subsequent enzymatic reactions of the TCA cycle redistribute this label into other intermediates. By measuring the mass isotopologue distribution (MID) of these metabolites using techniques like mass spectrometry, the contribution of proline to the TCA cycle pool can be quantified. For instance, after one full turn of the TCA cycle, the original ¹³C label from proline can be traced to specific carbon positions in oxaloacetate and its derivatives, such as aspartate. nih.gov This allows for a detailed mapping of how proline-derived carbon is utilized for energy production or biosynthetic purposes. researchgate.netmit.edu
| TCA Cycle Intermediate | Expected Primary Mass Isotopomer (after first pass) | Metabolic Significance |
|---|---|---|
| α-Ketoglutarate | M+1 | Direct entry point of proline-derived carbon. |
| Succinyl-CoA | M+1 | Label is retained following decarboxylation of α-ketoglutarate. |
| Fumarate | M+1 | Label is distributed between C1 and C4 positions due to the symmetry of succinate. |
| Malate | M+1 | Label is present in the carboxyl groups. |
| Oxaloacetate | M+1 | Label is present, indicating completion of the cycle turn. |
| Citrate (second turn) | M+1 | Labeled oxaloacetate condenses with acetyl-CoA, propagating the label. |
Quantitative Assessment of Proline Oxidation and Degradation Rates
Beyond just tracing pathways, L-PROLINE (1-13C) enables the precise measurement of the rate of proline catabolism. The rate-limiting step in this pathway is often the initial oxidation of proline by Proline Dehydrogenase (PRODH). acs.org Isotope tracing experiments can quantify the flux through this enzymatic step under various physiological conditions.
By monitoring the rate of disappearance of the labeled substrate (L-PROLINE (1-13C)) and the appearance of labeled downstream products (e.g., [1-¹³C]glutamate, M+1 TCA cycle intermediates), a dynamic picture of proline oxidation emerges. Steady-state kinetic analysis of key enzymes, such as PRODH from Mycobacterium tuberculosis, has provided specific catalytic constants that can be integrated into larger metabolic models. acs.org These quantitative data are critical for understanding how organisms modulate proline degradation in response to changes in nutrient availability or environmental stress.
| Enzyme | Kinetic Parameter | Reported Value | Organism/System | Significance |
|---|---|---|---|---|
| L-Proline Dehydrogenase (ProDH) | kcat | 33 ± 2 s⁻¹ | Mycobacterium tuberculosis | Measures the maximum catalytic rate of the enzyme. acs.org |
| L-Proline Dehydrogenase (ProDH) | Km (L-proline) | 5.7 ± 0.8 mM | Mycobacterium tuberculosis | Indicates the substrate concentration at half-maximal velocity. acs.org |
| L-Proline Dehydrogenase (ProDH) | Primary Kinetic Isotope Effect (V/KPro) | 5.5 | Mycobacterium tuberculosis | Suggests that hydride transfer from L-proline is rate-limiting for the initial reaction step. acs.org |
Dynamic Studies of Proline Transport and Exchange Mechanisms
The movement of proline across cellular and organellar membranes is a tightly regulated process facilitated by specific transporter proteins. L-PROLINE (1-13C) is an ideal tool for studying the dynamics of these transport systems because it is chemically identical to the unlabeled form but analytically distinguishable. This allows for the measurement of unidirectional influx and efflux rates, as well as exchange phenomena, without altering the net concentration of proline. nih.gov
In mammalian cells, transporters such as PAT1 and the Na⁺-dependent SIT1 are involved in proline uptake. nih.gov In plants, transporters like ProT1 and ProT2 play crucial roles in proline distribution, particularly under osmotic stress. nih.gov By supplying L-PROLINE (1-13C) to the extracellular medium and measuring its rate of appearance inside the cell, the kinetics of these transporters can be accurately determined. Such studies are vital for understanding how cells acquire and compartmentalize proline, a key osmoprotectant and metabolic substrate.
| Transporter Family/Name | Biological System | Function | Application of L-PROLINE (1-13C) |
|---|---|---|---|
| PAT1 (SLC36A1) | Mammalian | H⁺-coupled transporter for small neutral amino acids, including proline. nih.gov | Quantify uptake rates in intestine, kidney, and brain cells. |
| SIT1 (SLC6A20) | Mammalian | Na⁺/Cl⁻-dependent proline transporter (IMINO system). nih.gov | Measure Na⁺-dependent influx kinetics. |
| ProT1 / ProT2 | Plant (e.g., Arabidopsis) | High-affinity proline transporters involved in stress response and nitrogen distribution. nih.gov | Assess dynamic changes in transport activity in response to drought or salinity. |
| Cgl2622 (PutP) | Microbial (e.g., C. glutamicum) | Sodium-ion/proline symporter involved in uptake. | Characterize transport kinetics to optimize microbial production strains. |
Comparative Metabolic Profiling using L-PROLINE (1-13C) in Diverse Biological Systems
A significant application of L-PROLINE (1-13C) is in comparative metabolomics, where the metabolic fates of proline are compared across different cell types, organisms, or conditions. This approach can reveal fundamental differences in metabolic wiring and regulation.
Microbial Systems: In metabolic engineering, different strains of bacteria (e.g., Corynebacterium glutamicum) can be compared for their efficiency in producing L-proline. Tracing with L-PROLINE (1-13C) can help identify bottlenecks in production or competing catabolic pathways. researchgate.net
Plant Systems: The role of proline metabolism in stress tolerance can be investigated by comparing wild-type plants with mutants deficient in proline synthesis or catabolism (e.g., p5cs1 or pdh1 mutants). frontiersin.org Using L-PROLINE (1-13C), researchers can determine whether accumulated proline is actively cycled or serves as a static osmolyte under drought conditions. frontiersin.org
Mammalian Systems: In cancer research, L-PROLINE (1-13C) can be used to compare the metabolic phenotypes of normal versus tumorigenic cells. mit.edu Such studies can reveal whether cancer cells exhibit altered proline dependency for fueling the TCA cycle or for biosynthetic processes. Similarly, in immunology, the metabolic profile of immune cells from healthy versus infected individuals can be compared to understand the role of proline metabolism in host defense. researchgate.net
By moving beyond static measurements of metabolite concentrations, L-PROLINE (1-13C) tracing provides a dynamic, functional readout of the metabolic state, offering deeper insights in comparative studies. mdpi.com
| Biological System | Comparative Study Example | Key Finding / Hypothesis | Role of L-PROLINE (1-13C) Tracing |
|---|---|---|---|
| Plant Cells | Drought-stressed wild-type vs. proline metabolism mutants (pdh1). frontiersin.org | Proline catabolism, not just synthesis, is critical for maintaining redox balance and growth during stress. frontiersin.org | To quantify the flux of proline oxidation and its contribution to the TCA cycle, confirming the importance of proline turnover. |
| Mammalian Cells (Cancer) | Normal proliferative cells vs. tumorigenic cells. mit.edu | Tumorigenic cells may exhibit enhanced proline catabolism to support anaplerosis and biomass synthesis. mit.edu | To measure the relative contribution of proline versus other substrates (e.g., glutamine) to the TCA cycle flux. |
| Mammalian Host (Infection) | Mice surviving K. pneumoniae infection vs. those that succumb. researchgate.net | Elevated L-proline levels are associated with survival. researchgate.net | To determine if surviving hosts have altered proline uptake, utilization, or synthesis rates that contribute to immune defense. |
| Microbial Fermentation | Engineered L-proline overproducing strain vs. parent strain. researchgate.net | Genetic modifications successfully redirected carbon flux towards proline synthesis and away from degradation. | To verify the reduction in proline catabolic flux and quantify the efficiency of the engineered pathway. |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| L-Proline | |
| L-PROLINE (1-13C) | |
| Δ¹-Pyrroline-5-Carboxylate | P5C |
| L-Glutamate | |
| α-Ketoglutarate | |
| Oxaloacetate | |
| Aspartate | |
| Succinyl-CoA | |
| Fumarate | |
| Malate | |
| Citrate |
L Proline 1 13c in Advanced Structural and Conformational Studies Via Nmr Spectroscopy
Foundations of Carbon-13 NMR in Protein Structure and Dynamics Elucidation
The unique cyclic structure of the proline residue imposes significant constraints on the polypeptide backbone, influencing protein folding, stability, and interactions. Carbon-13 NMR spectroscopy, particularly when employing site-specific labeling like that in L-PROLINE (1-13C), offers a sensitive probe to explore the consequences of these constraints.
Chemical Shift Analysis for Proline Residue Conformational and Environmental Characterization
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. For proline residues, the ¹³C chemical shifts of the ring carbons (Cα, Cβ, Cγ, and Cδ) and the carbonyl carbon (C') are powerful indicators of both the local conformation and the surrounding microenvironment within a protein.
The difference in chemical shifts between the Cβ and Cγ carbons (Δδβγ) is a particularly robust indicator of the cis or trans conformation of the Xaa-Pro peptide bond, a critical determinant of local protein structure. A larger difference (approximately 9.5 ppm) is characteristic of a cis peptide bond, while a smaller difference (around 4.5 ppm) signifies a trans conformation. ucl.ac.ukresearchgate.net This distinction is crucial as the isomerization between these two states can be a rate-limiting step in protein folding and can modulate biological activity.
Furthermore, the chemical shifts of proline carbons are influenced by factors such as solvent exposure, hydrogen bonding, and interactions with neighboring residues. For instance, residues immediately preceding a proline in a sequence can experience significant changes in their own ¹³Cα chemical shifts, an effect that must be considered in structural analyses. nih.gov The analysis of these chemical shift perturbations, often facilitated by the enhanced signal from L-PROLINE (1-13C), allows for a detailed mapping of the proline residue's environment.
Below is an interactive table summarizing typical ¹³C chemical shift differences for cis and trans proline conformations.
| Proline Conformation | Typical Δδ(Cβ - Cγ) (ppm) | Reference |
| cis | ~9.5 | ucl.ac.ukresearchgate.net |
| trans | ~4.5 | ucl.ac.ukresearchgate.net |
Nuclear Spin Relaxation Parameters for Proline Backbone and Side-Chain Dynamics
Beyond static structure, NMR spectroscopy can provide detailed information about the dynamic motions of proteins over a wide range of timescales. Nuclear spin relaxation parameters, such as the spin-lattice (T1) and spin-spin (T2) relaxation times, and the heteronuclear Nuclear Overhauser Effect (NOE), are sensitive to the rates and amplitudes of molecular motions.
By selectively labeling proline residues with ¹³C at the C1 position, researchers can measure these relaxation parameters for the proline backbone and side-chain carbons. This data provides insights into the flexibility of the pyrrolidine (B122466) ring and the dynamics of the polypeptide backbone in the vicinity of the proline residue. For example, analysis of relaxation data can reveal whether the proline ring is rigid or undergoing puckering motions, and can characterize the timescale of these dynamics. This information is critical for understanding how the conformational flexibility of proline contributes to protein function, such as in molecular recognition and enzyme catalysis.
Investigating Proline Conformations (cis-trans Isomerization) in Peptides and Proteins
The isomerization of the peptidyl-prolyl bond between the cis and trans conformations is a fundamental process in protein biology with significant functional implications. L-PROLINE (1-13C) has proven to be an indispensable tool for studying this phenomenon in detail.
Application of L-PROLINE (1-13C) in Identifying and Quantifying Conformational States of Proline-Containing Sequences
The distinct ¹³C chemical shifts associated with the cis and trans isomers of proline allow for their direct observation and quantification using NMR spectroscopy. ucl.ac.uk In a typical ¹³C NMR spectrum of a protein containing a proline residue undergoing cis-trans isomerization, separate peaks will be observed for each conformer, provided the rate of isomerization is slow on the NMR timescale.
The use of L-PROLINE (1-13C) enhances the signal intensity of the proline carbons, making it easier to detect and accurately integrate the areas of the peaks corresponding to the cis and trans states. This allows for a precise determination of the population of each conformer. Such quantitative analysis is vital for understanding the factors that influence the cis-trans equilibrium, including the nature of the preceding amino acid, local sequence context, and environmental conditions such as pH and temperature. For example, studies have shown that the relative population of the cis isomer can vary significantly depending on the ionization state of the peptide. nih.gov
The table below illustrates how ¹³C NMR can be used to quantify the populations of cis and trans conformers.
| Conformer | Peak Integral | Population (%) |
| cis | A_cis | (A_cis / (A_cis + A_trans)) * 100 |
| trans | A_trans | (A_trans / (A_cis + A_trans)) * 100 |
Kinetic and Mechanistic Analysis of Peptidyl-Proline Bond Isomerization
NMR techniques, such as magnetization transfer and line-shape analysis, can be employed to study the kinetics of the cis-trans isomerization process. By selectively labeling the proline residue with ¹³C, these experiments can be performed with greater sensitivity and precision.
These kinetic studies provide valuable information about the energy barrier to isomerization and the mechanism of this process. For instance, by measuring the rate of isomerization as a function of temperature, the activation energy for the process can be determined. This information, in turn, sheds light on the factors that stabilize the transition state of the isomerization reaction. Understanding the kinetics and mechanism of prolyl isomerization is crucial for comprehending its role in protein folding pathways and in the regulation of protein function.
Elucidating Mechanisms of Peptidyl-Prolyl Isomerases (PPIases)
Peptidyl-prolyl isomerases (PPIases) are a class of enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds. These enzymes play critical roles in a variety of cellular processes, including protein folding, signal transduction, and immune response.
L-PROLINE (1-13C) has been instrumental in elucidating the mechanisms of PPIases. By incorporating ¹³C-labeled proline into a substrate peptide, researchers can use NMR to monitor the enzymatic catalysis of the isomerization reaction in real-time. This allows for the determination of key enzymatic parameters, such as the catalytic rate and the binding affinity of the substrate for the enzyme.
Furthermore, NMR studies with ¹³C-labeled substrates can provide structural information about the enzyme-substrate complex. By observing changes in the ¹³C chemical shifts of the proline residue upon binding to the PPIase, researchers can gain insights into the active site of the enzyme and the conformational changes that occur during catalysis. These studies are essential for understanding how PPIases achieve their remarkable catalytic efficiency and for the development of inhibitors that target these important enzymes.
Substrate Recognition and Catalytic Mechanisms of Cyclophilins, FKBP, and Parvulins
The study of enzyme families that catalyze the cis-trans isomerization of peptidyl-prolyl bonds is critical to understanding protein folding. Three major, structurally unrelated families of such enzymes, known as peptidyl prolyl cis/trans isomerases (PPIases), are the cyclophilins, the FK506-binding proteins (FKBPs), and the parvulins. imrpress.comnih.gov These enzymes play crucial roles in a wide range of cellular processes, including signal transduction, protein trafficking, and cell cycle regulation. nih.gov The reaction they catalyze is fundamentally simple: the rotation around the peptide bond preceding a proline residue. imrpress.com
The catalytic mechanism of these PPIases involves the recognition and binding of proline-containing motifs within substrate proteins. Although they catalyze the same reaction, their substrate specificities can differ, allowing them to fulfill diverse physiological roles. researchgate.net For instance, studies on cyclophilin and FKBP using peptide substrates revealed that while cyclophilin's activity shows little dependence on the amino acid preceding the proline, FKBP's activity is markedly dependent on this residue, with catalytic efficiency varying over three orders of magnitude. researchgate.net
The use of L-proline isotopically labeled with Carbon-13, specifically L-PROLINE (1-13C), is a powerful tool in nuclear magnetic resonance (NMR) spectroscopy to elucidate the substrate recognition and catalytic mechanisms of these enzymes. By incorporating L-PROLINE (1-13C) into peptide substrates, researchers can directly observe the local environment of the proline residue upon binding to the enzyme's active site. The 13C nucleus serves as a sensitive probe, and its NMR signal provides detailed information about the conformation and dynamics of the peptidyl-prolyl bond, which is the focal point of catalysis for cyclophilins, FKBPs, and parvulins.
Table 1: Overview of Peptidyl Prolyl Isomerase (PPIase) Families
| Family | Prototypic Member | Common Ligand | Key Characteristics |
| Cyclophilins | Cyclophilin A (Cyp18) | Cyclosporin A | Highly conserved family of proteins involved in protein folding and immunosuppression. imrpress.comnih.gov |
| FKBPs | FKBP12 | FK506, Rapamycin | FK506-binding proteins that also play roles in immunosuppression and protein folding. imrpress.comnih.gov |
| Parvulins | Pin1 | N/A | A third class of PPIases, with members like human Pin1 being essential for cell cycle regulation. imrpress.comnih.gov |
L-PROLINE (1-13C) as a Mechanistic Probe for Enzyme-Substrate Interactions and Conformational Transitions
The cis-trans isomerization of the peptide bond preceding a proline residue (Xaa-Pro) is a significant, often rate-limiting, step in protein folding. researchgate.netnih.gov This is due to the high energy barrier for rotation around the partial double bond of the peptide linkage. PPIases accelerate this process, but the precise mechanism of their catalytic action has been a subject of extensive research. L-PROLINE (1-13C) serves as an invaluable mechanistic probe in these studies, primarily through NMR spectroscopy.
The power of using 13C-labeled proline lies in the sensitivity of the 13C chemical shifts of proline's ring carbons (specifically Cβ and Cγ) to the cis or trans conformation of the Xaa-Pro peptide bond. This difference in chemical shifts allows for the clear identification and quantification of both isomers in solution. By using L-PROLINE (1-13C) labeled substrates, researchers can monitor the conformational state of the prolyl bond in real-time as it interacts with a PPIase.
This technique enables the detailed characterization of:
Enzyme-Substrate Binding: Changes in the 13C NMR signals upon addition of the enzyme can reveal the binding affinity and the specific conformation of the substrate that is recognized and bound by the enzyme.
Conformational Transitions: The rate of interconversion between the cis and trans states can be measured directly by monitoring the changes in the corresponding NMR peaks. This allows for the determination of the catalytic rate enhancement provided by the enzyme.
Transition State Analysis: While direct observation of the transition state is not possible, data from 13C NMR studies can be used to infer its properties. The enzyme is thought to work by stabilizing a twisted, non-planar conformation of the peptide bond, thereby lowering the activation energy for isomerization. Isotopic labeling helps to probe the electronic and structural changes occurring at the proline residue during this catalytic event.
Studies utilizing 13C-enriched proline in peptides have successfully determined the conformation of the proline residue, demonstrating that the pyrrolidine ring is often fixed in a specific puckered conformation within a larger molecule. nih.gov This ability to precisely define the conformation is crucial for understanding the enzyme-substrate interactions that facilitate the catalytic transition.
Proline's Structural Contribution to Protein Folding and Stability
Proline is a unique proteinogenic amino acid due to its side chain being covalently bonded to the backbone nitrogen, forming a five-membered pyrrolidine ring. researchgate.netnih.gov This cyclic structure imposes significant conformational rigidity on the protein backbone. researchgate.netresearchgate.net It restricts the possible values of the phi (φ) dihedral angle to a narrow range, which has profound consequences for protein folding, structure, and stability. nih.gov The incorporation of proline residues is a strategic element in protein architecture, often used to control the polypeptide chain's path. researchgate.net The conformational rigidity of proline reduces the configurational entropy of the unfolded state more than other amino acids, which can thermodynamically stabilize the folded state of a protein. nih.gov
Impact of Proline Residues on Protein Secondary and Tertiary Structure Formation
The unique structural constraints of proline residues directly influence the formation of secondary and tertiary protein structures. researchgate.net Unlike other amino acids, the nitrogen atom in proline's backbone is part of the rigid ring and lacks a hydrogen atom when in a peptide bond, preventing it from acting as a hydrogen bond donor. researchgate.netresearchgate.net This property makes proline a "helix breaker" as it disrupts the regular hydrogen-bonding pattern of α-helices and β-sheets. researchgate.net
Key Impacts of Proline on Protein Structure:
α-Helices: Proline is rarely found within α-helices because its restricted φ angle is incompatible with the ideal helical geometry and it cannot form the necessary backbone hydrogen bond. When present, it often introduces a kink or bend in the helix. researchgate.netrusselllab.org
β-Sheets: Similarly, proline is disfavored within β-strands. Its rigid structure can disrupt the pleated sheet conformation. researchgate.netreddit.com
Turns: Proline is frequently found in β-turns, the sharp turns that reverse the direction of the polypeptide chain on a protein's surface. russelllab.orgreddit.com Its structure is ideally suited to facilitate the tight geometry required for these turns.
Polyproline Helices: Sequences of consecutive proline residues can form unique helical structures known as polyproline helices (PPI and PPII). nih.govquora.comnih.gov These motifs are not stabilized by backbone hydrogen bonds but by the steric constraints of the proline rings and are often involved in protein-protein interactions. nih.gov
Table 2: Influence of Proline on Protein Secondary Structures
| Secondary Structure | Effect of Proline | Rationale |
| α-Helix | Disruptive; introduces kinks | Restricted φ angle; inability to act as a hydrogen bond donor. researchgate.netrusselllab.org |
| β-Sheet | Disruptive | Incompatible with the required backbone conformation. researchgate.netreddit.com |
| Turn | Favorable; frequently found | The cyclic structure facilitates the tight turn geometry. russelllab.orgreddit.com |
| Polyproline Helix | Favorable; forms this structure | Consecutive prolines adopt a helical conformation due to steric constraints. nih.govnih.gov |
Studies on Collagen and Proline-Rich Motifs using L-PROLINE (1-13C) Labeling
Collagen, the most abundant protein in mammals, owes its unique triple-helical structure and stability to its high content of proline and hydroxyproline. nih.govnih.gov The repeating Gly-X-Y sequence, where X is often proline and Y is often hydroxyproline, is the hallmark of collagen. researchgate.net Understanding the precise structural role of these proline residues is key to understanding collagen's mechanical properties.
The use of L-PROLINE (1-13C) labeling in conjunction with advanced solid-state NMR techniques has provided unprecedented insight into the structure and dynamics of collagen fibrils. researchgate.net Two-dimensional 13C-13C correlation NMR spectroscopy on intact, 13C-labeled collagen from ex vivo bone and in vitro cell cultures has been employed to probe the conformation of specific proline-containing motifs. researchgate.net
By isotopically enriching collagen samples with L-PROLINE (1-13C), researchers can assign specific NMR signals to proline residues in different sequence contexts (e.g., Gly-Pro-Hyp vs. Gly-Pro-Y where Y is not hydroxyproline) and characterize their distinct conformational states and dynamics. researchgate.net This level of detail is essential for building accurate models of collagen structure and function and for understanding diseases related to collagen defects.
Computational and Analytical Advancements in L Proline 1 13c Research
Development of Software and Algorithms for 13C-MFA Data Processing and Interpretation
The core of 13C-Metabolic Flux Analysis (13C-MFA) lies in its computational framework, which is essential for processing and interpreting the complex labeling patterns derived from tracers like L-PROLINE (1-13C). The measurement of 13C labeling in proteinogenic amino acids, including proline, is a fundamental input for these computational models. aip.org The development of specialized software and robust algorithms has been critical in making 13C-MFA a more accurate and accessible technique. nih.gov
Inverse Metabolic Flux Analysis Algorithms and Optimization Approaches
To determine intracellular fluxes, 13C-MFA solves an inverse problem: it estimates the reaction rates (fluxes) that best explain the experimentally measured isotope labeling patterns. aip.org This is achieved by minimizing the difference between simulated labeling distributions, predicted by a metabolic model, and the measured distributions obtained from techniques like mass spectrometry or NMR. aip.orgresearchgate.net This process involves complex, non-linear least-squares regression. researchgate.net
Various optimization strategies are employed to solve this problem. Gradient-based local optimization algorithms are common, but they can be susceptible to finding local minima. sigmaaldrich.com To address this, global optimization methods like simulated annealing or genetic algorithms are also used. sigmaaldrich.com A common practice is to perform iterative fitting, where the flux estimation is restarted multiple times from random initial values to ensure the global best-fit solution is found. researchgate.netbohrium.com
A key innovation in modeling has been the Elementary Metabolite Unit (EMU) framework, which significantly improves the computational efficiency of simulating isotope labeling patterns and is utilized by most modern 13C-MFA software platforms. nih.govresearchgate.net Furthermore, hybrid optimization algorithms have been developed that combine different approaches to enhance both the speed and accuracy of convergence, which is particularly useful for complex metabolic networks. sigmaaldrich.com
Several software packages have been developed to facilitate these complex calculations, each with different features and underlying algorithms.
Interactive Table: Software for 13C-Metabolic Flux Analysis
| Software | Key Algorithms & Features | Reference(s) |
| 13CFLUX2 | Implements EMU and cumomer concepts; supports high-performance computing for large-scale models; uses a specialized XML-based language (FluxML). researchgate.netmeihonglab.com | researchgate.netmeihonglab.com |
| INCA | Based on the EMU framework; provides comprehensive statistical analysis features, including confidence interval calculation. researchgate.net | researchgate.net |
| FluxPyt | An open-source Python-based package using the EMU framework; includes Monte-Carlo analysis for estimating standard deviations in fluxes. mdpi.com | mdpi.com |
| WUFlux | An open-source MATLAB-based platform with a graphical user interface; provides templates for various microbial metabolic networks to simplify model construction. rsc.org | rsc.org |
| OpenFLUX2 | A software package designed for 13C-MFA calculations. nih.gov | nih.gov |
| Metran | One of the available software platforms that utilizes the EMU framework for isotopic labeling calculations. researchgate.net | researchgate.net |
Statistical Frameworks for Flux Parameter Estimation and Confidence Interval Determination
Once a best-fit flux map is determined, it is crucial to assess the reliability of the estimates. Statistical analysis is used to verify the goodness-of-fit and to calculate confidence intervals for each estimated flux. researchgate.net The primary test for goodness-of-fit is the chi-squared (χ²) statistical test. bohrium.comresearchgate.net This test compares the minimized sum of squared residuals (SSR) against the χ² distribution; if the fit is statistically acceptable, it indicates that the metabolic model is consistent with the experimental data. researchgate.netresearchgate.net
Determining the precision of the estimated fluxes is accomplished by calculating confidence intervals. These intervals provide a range within which the true flux value is expected to lie with a certain probability (e.g., 95%). Two primary methods are used for this purpose:
Parameter Continuation (Likelihood Method): This analytical approach determines the sensitivity of the SSR to variations in individual flux parameters. bohrium.com It is computationally efficient and provides accurate confidence intervals for non-linear systems. bohrium.com
Monte Carlo (Bootstrap) Analysis: This method involves creating numerous virtual datasets by adding random noise to the experimental data and re-estimating the fluxes for each set. mdpi.comosti.gov While computationally intensive, it provides a robust estimation of flux uncertainties. bohrium.comosti.gov
The width of these confidence intervals is informative; wide intervals suggest high uncertainty in a particular flux, which may indicate that the experimental design, including the choice of tracer, is not sufficient to resolve that specific reaction. osti.gov
Interactive Table: Methods for Confidence Interval Estimation in 13C-MFA
| Method | Principle | Advantages | Disadvantages | Reference(s) |
| Parameter Continuation | Analytically determines the sensitivity of the sum of squared residuals to changes in flux values. | Computationally efficient; provides accurate intervals for non-linear models. | Can be complex to implement. | bohrium.comosti.gov |
| Monte Carlo (Bootstrap) Analysis | Re-estimates fluxes multiple times on simulated datasets with added noise to generate a distribution of flux values. | Robust and conceptually simple; less prone to local minima issues. | Computationally expensive; may underestimate uncertainty in some cases. | bohrium.commdpi.comosti.gov |
Integration of L-PROLINE (1-13C) Derived Data with Multi-Omics Approaches (e.g., Transcriptomics, Proteomics)
While 13C-MFA provides a direct measure of metabolic phenotype, integrating its outputs with other omics data like transcriptomics (gene expression) and proteomics (protein abundance) offers a more holistic understanding of cellular regulation. nih.gov This multi-omics approach helps to connect changes in gene or protein levels with functional changes in metabolic pathway activity. bohrium.comnih.gov
Metabolic flux is not solely determined by the expression level of a single enzyme; it is also controlled by factors like substrate availability and allosteric regulation. nih.govacs.org However, integrating transcriptomic and proteomic data with flux data derived from tracers like L-PROLINE (1-13C) can significantly improve the predictive power of metabolic models and reveal regulatory mechanisms. aip.orgnih.gov
Several computational strategies have been developed for this integration:
Improving Flux Balance Analysis (FBA) Predictions: Standard FBA predicts flux distributions based on stoichiometric constraints and a biological objective (e.g., maximizing growth). The accuracy of these predictions can be dramatically improved by using transcriptomic or proteomic data to "weight" or constrain the possible flux through reactions. aip.orgsigmaaldrich.com Studies have shown that integrating relative gene expression data can reduce the error in flux predictions when compared to experimentally determined 13C-MFA flux maps. aip.org
Parsimonious 13C-MFA (p13CMFA): In cases where 13C-labeling data alone cannot resolve a unique flux solution, p13CMFA introduces a secondary optimization. researchgate.netresearchgate.net This method selects the flux distribution that is consistent with the 13C data while also minimizing the total sum of fluxes. researchgate.net This minimization can be weighted by gene expression data, giving preference to pathways where the corresponding enzymes are more highly expressed. researchgate.netresearchgate.net
Model-Based Integration Pipelines (e.g., INTEGRATE): Comprehensive computational pipelines have been developed to systematically integrate transcriptomics and metabolomics data with genome-scale metabolic models. bohrium.comosti.govacs.org These frameworks can predict how changes in gene expression are expected to translate into changes in metabolic fluxes and can distinguish between regulation occurring at the transcriptional level versus the metabolic level (e.g., substrate availability). bohrium.comacs.org
Machine Learning Approaches: Supervised machine learning models are being explored to predict metabolic fluxes directly from transcriptomic and/or proteomic datasets. meihonglab.comnih.gov These data-driven approaches can complement knowledge-driven models and have shown promise in predicting both internal and external fluxes with smaller errors compared to standard FBA methods. meihonglab.com
The integration of proteomics data is considered particularly valuable as protein levels should, in principle, provide a more direct snapshot of the available enzyme capacity than transcript levels. mdpi.com
Novel NMR Pulse Sequences and Detection Schemes for Enhanced L-PROLINE (1-13C) Sensitivity and Resolution
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for measuring 13C labeling patterns in metabolites derived from tracers like L-PROLINE (1-13C). However, a primary limitation of NMR is its inherent low sensitivity, especially for less abundant nuclei like 13C. Recent advancements in NMR pulse sequences and detection schemes aim to overcome this challenge.
Direct 13C Detection and Sensitivity Enhancements in Biomolecular NMR
Traditionally, 1H-detected experiments have been favored for their high sensitivity due to the large gyromagnetic ratio of protons. researchgate.net However, direct 13C detection offers advantages, including a wider chemical shift range that improves resolution and slower relaxation properties. acs.orgnih.gov The main drawback is significantly lower sensitivity. nih.gov
To address this, new pulse sequences have been developed:
Polarization Transfer Techniques: Methods like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer) improve 13C sensitivity by transferring magnetization from the highly abundant and sensitive 1H nuclei. nih.govosti.gov Sensitivity-enhanced Q-DEPT pulse sequences have been designed to provide quantitative 13C spectra with 2-3 times more sensitivity than conventional methods. osti.gov
Sequential Acquisition Schemes: A novel HCACO-type pulse sequence was developed to enhance sensitivity by acquiring anti-phase (AP) and in-phase (IP) signals sequentially within a single scan. nih.gov This method was shown to increase sensitivity by a factor of up to 1.43 for amino acids and proteins compared to conventional HCACO experiments. nih.gov
Hyperpolarization Methods: Techniques like photochemically induced dynamic nuclear polarization (photo-CIDNP) can dramatically increase NMR signal intensity. The development of the 13C RASPRINT pulse sequence allows for ultrarapid data collection with hyperpolarized samples, leading to significant savings in experiment time for acquiring data on amino acids and proteins. aip.orgnih.gov
Solid-State NMR Applications for L-PROLINE (1-13C) in Complex Biological Assemblies
Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of non-crystalline, insoluble biological materials like membrane proteins, amyloid fibrils, and other large protein assemblies. mdpi.comrsc.org Isotopic labeling with 13C is essential for these studies. mdpi.com
Uniform 13C labeling in ssNMR can lead to significant line broadening due to extensive 13C-13C couplings. nih.gov To overcome this, selective labeling strategies are often employed, where only specific amino acids (like proline) or specific carbon positions within amino acids are labeled. sigmaaldrich.commeihonglab.comnih.gov This approach simplifies spectra, reduces line broadening, and facilitates the measurement of structural constraints like inter-atomic distances. meihonglab.comnih.gov
Advanced ssNMR experiments are used to analyze these selectively labeled samples:
Proton-Driven Spin Diffusion (PDSD): This 2D 13C-13C correlation experiment is used to identify through-space correlations between carbon atoms, providing information on the tertiary structure and packing of amino acid residues within a protein assembly. nih.gov
Dipolar Recoupling Techniques: Experiments like Dipolar-Assisted Rotational Resonance (DARR) reintroduce and measure the dipolar couplings between nuclei, which are distance-dependent, allowing for the determination of internuclear distances. rsc.org
Dynamic Spectral Editing (DYSE): This approach uses pulse sequences that can differentiate between rigid and mobile segments of a biological assembly based on their dynamic properties, providing insights into functionally relevant molecular motions. For example, INEPT-based sequences can selectively detect highly flexible residues in a protein.
These ssNMR methods, when applied to samples containing 13C-labeled proline, can reveal detailed information about proline's conformation, its interactions with neighboring residues, and its role in the structure of complex biological assemblies. meihonglab.com
Advanced Data Analysis Pipelines for Isotopic Enrichment and Metabolite Profiling
The analysis of isotopic enrichment and metabolite profiling using L-proline (1-¹³C) as a tracer generates vast and complex datasets. Sophisticated data analysis pipelines are essential to translate raw analytical data from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy into meaningful biological insights. researchgate.netnih.gov These pipelines integrate multiple computational steps, from initial data processing to advanced modeling, to quantify metabolic fluxes and understand cellular physiology. researchgate.netgoogle.com
The core of these pipelines involves tracking the incorporation of the ¹³C label from L-proline into downstream metabolites. osti.gov This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows researchers to map the flow of carbon atoms through metabolic networks, revealing the activity of various pathways. researchgate.netnih.gov The general workflow begins with sample acquisition and analysis, typically using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), followed by a multi-step computational analysis. researchgate.netfrontiersin.org
The initial data processing stage involves identifying metabolite peaks, integrating their signals, and, crucially, correcting for the natural abundance of ¹³C and other isotopes. oup.comoup.com Software such as MassHunter is used for integrating raw MS data, while specialized tools like iMS2Flux are employed for the natural isotope abundance correction. oup.com Following pre-processing, the mass isotopomer distributions (MIDs) of key metabolites are determined. oup.comnih.gov The MID represents the relative abundance of molecules with different numbers of ¹³C atoms, providing a detailed fingerprint of metabolic pathway usage. nih.gov
This corrected and processed data is then fed into specialized software for metabolic flux modeling. osti.govmdpi.com These programs use the experimental MIDs, along with a defined metabolic network model and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), to calculate the intracellular reaction rates. nih.govmdpi.com Statistical methods, including Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structures Discriminant Analysis (OPLS-DA), are often used to analyze the complex metabolite profile data, identify significant changes between different experimental conditions, and validate the model's output. oup.commdpi.com
The table below summarizes some of the key software tools used in these analytical pipelines.
| Software/Platform | Primary Function | Typical Application in ¹³C-Labeling Studies | Reference |
| FiatFlux | Metabolic flux ratio analysis | Calculates ratios of converging fluxes from GC-MS data; user-friendly interface for non-experts. | researchgate.net |
| INCA | ¹³C-Metabolic Flux Analysis (MFA) | Integrates metabolic models, extracellular fluxes, and isotopic data to estimate intracellular fluxes. | mdpi.com |
| mfapy | Metabolic flux distribution calculation | Quantifies flux distributions by minimizing the difference between measured and simulated isotopic labeling of metabolites. | nih.gov |
| WUflux | Steady-state metabolic flux calculation | Open-source MATLAB-based platform for performing ¹³C-MFA based on labeling information from amino acids. | osti.gov |
| MassHunter | Quantitative data analysis | Used for peak integration and obtaining mass isotopomer distributions from raw MS data. | oup.com |
| iMS2Flux | Data Correction | Corrects measured mass isotopomer distributions for the natural abundance of stable isotopes. | oup.com |
| MetaboAnalyst | Statistical and pathway analysis | Performs statistical analysis (e.g., t-tests, ANOVA), visualization (e.g., volcano plots), and pathway enrichment analysis. | mdpi.com |
| SIMCA-P | Multivariate data analysis | Conducts Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA). | mdpi.com |
A typical data analysis pipeline for an L-proline (1-¹³C) tracing experiment is outlined in the research findings table below. This workflow demonstrates the progression from raw analytical output to a quantitative map of metabolic activity.
| Pipeline Stage | Description | Key Tools/Methods | Outcome |
| 1. Data Acquisition | Analysis of biological samples (e.g., cell extracts) using mass spectrometry to detect ¹³C-labeled metabolites derived from the L-proline tracer. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net | Raw data files containing mass spectra for all detected compounds. |
| 2. Pre-processing | Raw data is processed to identify peaks, calculate their areas, and align them across different samples. | Xcalibur, MassHunter. frontiersin.orgoup.com | A matrix of identified metabolites and their corresponding signal intensities. |
| 3. Isotope Correction | The measured signal intensities are corrected for the natural abundance of heavy isotopes to isolate the enrichment from the ¹³C-tracer. | iMS2Flux, custom algorithms. oup.comnih.gov | Corrected Mass Isotopomer Distributions (MIDs) for labeled metabolites. |
| 4. Flux Modeling | A computational model of the cell's metabolic network is used to simulate expected MIDs based on a set of flux values. | INCA, mfapy, FiatFlux, WUflux. osti.govnih.govmdpi.comresearchgate.net | An initial set of predicted metabolic fluxes. |
| 5. Flux Estimation | The model iteratively adjusts flux values to minimize the difference between the simulated MIDs and the experimentally measured MIDs. | Non-linear optimization algorithms within MFA software. nih.gov | A best-fit quantitative flux map showing reaction rates across the central metabolism. |
| 6. Statistical Validation | Statistical tests are performed to determine the confidence intervals of the calculated fluxes and to identify statistically significant differences between conditions. | Chi-squared tests, sensitivity analysis, PCA, OPLS-DA. oup.commdpi.com | Validated metabolic flux map with confidence levels for each flux. |
This systematic approach ensures that the complex data from L-proline (1-¹³C) labeling experiments are rigorously analyzed, providing reliable and quantitative insights into cellular metabolism. researchgate.netmdpi.com
Future Perspectives and Emerging Research Avenues for L Proline 1 13c
Expanding L-PROLINE (1-13C) Applications to Non-Model Organisms and under Challenging Physiological Conditions
While much metabolic research has centered on model organisms like E. coli and yeast, there is a growing impetus to extend these studies to non-model organisms, which encompass a vast range of metabolic diversity. The use of L-proline tracers is critical in this expansion, particularly for understanding adaptations to challenging physiological conditions.
Proline accumulation is a known hallmark of the stress response in many organisms, especially plants facing drought and high salinity. frontiersin.orgnih.govmdpi.com The application of L-PROLINE (1-13C) can precisely track the dynamics of proline synthesis, catabolism, and transport during these stress events. nih.gov For instance, in plants, proline is synthesized from glutamate (B1630785) and its accumulation helps maintain osmotic balance and protect cellular structures. nih.govmdpi.com By tracing the 13C label from L-PROLINE (1-13C), researchers can quantify the flux through proline's metabolic pathways under specific abiotic stressors. A meta-analysis of transgenic plants engineered for proline metabolism has already shown significant positive effects on drought and salt stress tolerance, indicating the pathway's importance. mdpi.com Using L-PROLINE (1-13C) would allow for a more dynamic and quantitative assessment of these benefits in diverse plant species, including agriculturally important crops that are not traditional model organisms.
Similarly, in halophilic (salt-loving) bacteria, proline and its derivatives act as crucial osmolytes. asm.org Studies on organisms like Halomonas elongata and Halomonas halophilus have shown that proline accumulation is dependent on salinity levels. asm.org L-PROLINE (1-13C) tracing can elucidate how these non-model bacteria partition carbon resources towards proline synthesis in high-salt environments, offering insights into their unique survival strategies. asm.org
Challenging physiological conditions are not limited to environmental stress. Pathogenic organisms, such as the anaerobe Clostridioides difficile, utilize amino acids like proline as key energy sources. biorxiv.orgnih.gov Research using uniformly labeled L-[U-13C]proline has demonstrated its fermentation to 5-aminovalerate, a process linked to ATP synthesis. biorxiv.org The use of specifically labeled L-PROLINE (1-13C) could further dissect this and other metabolic pathways, revealing how pathogens thrive in the challenging, anaerobic environment of the gut. biorxiv.org Such studies are crucial for understanding host-pathogen interactions and identifying potential therapeutic targets.
Table 1: Research Applications of L-Proline Isotope Tracing in Various Organisms and Conditions
| Organism Type | Specific Example | Physiological Condition | Metabolic Insight from Proline Tracing | Relevant Citation(s) |
|---|---|---|---|---|
| Non-Model Plant | Winter Wheat (Triticum aestivum) | Drought Stress | Exogenous proline application alters endogenous proline synthesis and improves photosystem protection, indicating a lasting stress memory. | mdpi.com |
| Halophilic Bacterium | Halomonas halophilus | High Salinity (15% NaCl) | Accumulates significant amounts of proline (248.16 µmol/g CDW) as a primary osmolyte to survive in extreme saline environments. | asm.org |
| Anaerobic Pathogen | Clostridioides difficile | Anaerobic Growth (in vitro) | Ferments proline to 5-aminovalerate to support ATP synthesis and cellular growth, a key part of its Stickland metabolism. | biorxiv.org |
| Aquatic Invertebrate | Daphnia magna (Water Flea) | In vivo Metabolism | Used as a model for in vivo NMR studies to trace metabolic fluxes in real-time by feeding on 2H/13C-enriched food sources. | acs.org |
Development of In Vivo and Real-Time Metabolic Tracing Methodologies with L-PROLINE (1-13C)
A significant frontier in metabolic research is the shift from static, endpoint measurements in cell cultures to dynamic, real-time analysis within living organisms (in vivo). mdpi.comresearchgate.net L-PROLINE (1-13C) is central to the development of these advanced methodologies, primarily through its use with Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS). researchgate.netnih.gov
High-Resolution Magic Angle Spinning (HRMAS) NMR spectroscopy is a powerful, non-invasive technique that allows for the real-time observation of metabolic processes in living cells or intact tissues. biorxiv.org By supplying L-PROLINE (1-13C) as a substrate, researchers can monitor the appearance of the 13C label in downstream metabolites over time. biorxiv.org This has been successfully applied to study the metabolism of the anaerobe C. difficile, tracking the conversion of labeled proline into 5-aminovalerate in real-time. biorxiv.org This approach provides direct, dynamic evidence of pathway activity without requiring cell destruction. biorxiv.orgacs.org
Another promising technology is hyperpolarized MRI (HP-MRI), which dramatically increases the sensitivity of MRI for detecting 13C-labeled compounds. nih.gov By hyperpolarizing L-PROLINE (1-13C) before administration, it becomes possible to non-invasively monitor its uptake, transport, and conversion into other metabolites in whole organisms with spatial resolution. nih.gov This technique offers the potential to map regional metabolic heterogeneity in tissues and observe metabolic phenotypes associated with diseases like cancer in real-time. nih.gov
These in vivo methods are crucial for understanding metabolism in its native context, accounting for the complex interplay between different tissues and organ systems, which is lost in traditional in vitro studies. nih.gov For example, while studies in brain tissue slices using [1-13C] L-proline did not show significant metabolism into glutamate when glucose was available, in vivo tracing could reveal different dynamics under various physiological states. researchgate.net The development of these real-time tracing technologies will provide a more accurate picture of metabolic fluxes and regulation in health and disease. mdpi.comresearchgate.net
Table 2: Methodologies for In Vivo and Real-Time Tracing with 13C-Labeled Compounds
| Methodology | Principle | Application with L-PROLINE (1-13C) | Key Advantage | Relevant Citation(s) |
|---|---|---|---|---|
| High-Resolution Magic Angle Spinning (HRMAS) NMR | NMR spectroscopy on living cells or intact tissue samples, providing high-resolution spectra of metabolites. | Real-time monitoring of the conversion of L-PROLINE (1-13C) to its metabolic products (e.g., 5-aminovalerate) in live cell cultures. | Non-invasive, provides dynamic flux information over time. | biorxiv.org |
| Hyperpolarized MRI (HP-MRI) | Enhances the MRI signal of 13C-labeled tracers by over 10,000-fold, enabling real-time imaging of metabolic conversion. | Non-invasive, real-time spatial mapping of proline uptake and metabolism in whole organisms. | Exceptional sensitivity for in vivo metabolic imaging. | nih.gov |
| 13C Direct-Detect NMR | NMR experiments that directly detect the 13C signal instead of proton (1H) signals, avoiding issues with water suppression and solvent exchange. | Useful for studying proline-rich intrinsically disordered proteins (IDPs) or metabolites under near-physiological conditions where proton detection is challenging. | Overcomes limitations of 1H-detected NMR, especially for proline residues and in challenging sample conditions. | acs.org |
Engineering of Proline Metabolism for Biotechnological and Industrial Applications
Metabolic engineering aims to rationally design and modify the metabolic networks of microorganisms or plants to overproduce valuable chemicals. nih.govcytgen.com L-proline itself is a high-value amino acid with applications in the pharmaceutical, food, and feed industries. nih.govnih.govwikipedia.org Isotopic tracers like L-PROLINE (1-13C) are indispensable tools for identifying bottlenecks and optimizing metabolic pathways in these engineered organisms. mdpi.com
The production of L-proline in engineered bacteria, such as Corynebacterium glutamicum, involves redirecting carbon flow from central metabolism (e.g., the TCA cycle) towards the proline biosynthesis pathway, which starts from glutamate. asm.orgnih.gov By feeding the cells a 13C-labeled carbon source like [U-13C]glucose and analyzing the labeling patterns of intracellular metabolites, researchers can quantify the metabolic fluxes throughout the network. nih.govfrontiersin.org This is known as 13C Metabolic Flux Analysis (13C-MFA). nih.govresearchgate.net This analysis can reveal, for instance, whether the supply of the precursor glutamate or the activity of a specific enzyme like γ-glutamyl kinase is the rate-limiting step. asm.org
Furthermore, L-PROLINE (1-13C) can be used to trace the fate of proline itself, especially to identify and mitigate pathways that degrade the target product. asm.org In many bacteria, proline can be catabolized by the PutA enzyme. asm.org Engineering efforts often focus on deleting or downregulating the putA gene to prevent product loss. Tracing with L-PROLINE (1-13C) can directly verify the successful elimination of these catabolic fluxes.
Recent work has also focused on identifying and engineering exporter proteins to facilitate the secretion of L-proline from the cell, preventing feedback inhibition and simplifying purification. nih.gov Arrayed CRISPRi screening has been used to identify such exporters, and it was found that high intracellular proline concentrations (300-400 mM) were a limiting factor for production. nih.gov L-PROLINE (1-13C) tracing can be coupled with these genetic screens to assess the impact of transporter modifications on both internal metabolic fluxes and export efficiency.
Q & A
Q. How can researchers balance depth and breadth when reporting 13C-L-Proline data in manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
